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2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridine and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol .
Scientific Research Applications
Pharmacological Potential
-
Adenosine A2A Receptor Antagonism :
- Research indicates that compounds with similar structural motifs exhibit significant antagonistic activity against the adenosine A2A receptor, which is implicated in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This suggests that 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde could serve as a lead compound for developing new neuroprotective agents .
- Antitumor Activity :
-
Inhibition of Plasmodial Kinases :
- The compound has been evaluated for its inhibitory effects on specific kinases involved in malaria pathogenesis, particularly PfGSK3 and PfPK6. Preliminary results indicate that derivatives can achieve significant inhibition at micromolar concentrations, making them candidates for antimalarial drug development .
Case Study 1: Neuroprotective Effects
A study examined the effects of a piperidine derivative on neurodegeneration models in vitro. The compound demonstrated a dose-dependent protective effect against oxidative stress-induced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 65 |
100 | 40 |
Case Study 2: Antitumor Activity
In vivo studies on xenograft models using piperidine derivatives showed a reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Treatment Group | Tumor Size Reduction (%) |
---|---|
Control | 0 |
Low Dose (5 mg/kg) | 30 |
High Dose (20 mg/kg) | 70 |
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor.
4-(pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrolidine, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
Biological Activity
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H25N3O. It features a piperidine ring substituted with a pyridine moiety containing a pyrrolidine group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives of piperidine have shown efficacy in inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the NF-kB pathway .
Case Study:
A study demonstrated that a related piperidine derivative inhibited IKKβ, leading to reduced NF-kB activity and subsequent apoptosis in FaDu hypopharyngeal tumor cells. The compound showed improved cytotoxicity compared to standard treatments like bleomycin .
Neuroprotective Effects
Piperidine derivatives are also investigated for their neuroprotective properties. They may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, which is vital for cognitive function. Enhanced cholinergic activity through inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action:
The presence of nitrogen atoms within the piperidine structure enhances binding affinity to AChE, promoting increased levels of acetylcholine in the synaptic cleft .
Antiviral Activity
Emerging research suggests that piperidine-based compounds may possess antiviral properties. For example, studies have shown that certain derivatives exhibit significant binding affinity to viral proteins, potentially inhibiting replication processes. In particular, compounds with piperidine cores have been identified as promising candidates against SARS-CoV2 by targeting the main protease .
Data Table: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of IKKβ; induction of apoptosis | |
Neuroprotection | AChE and BuChE inhibition | |
Antiviral | Binding to viral proteases |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the piperidine or pyridine rings can enhance or diminish its pharmacological effects. For instance, substituents that increase lipophilicity tend to improve membrane permeability and receptor binding .
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-10-16(18-7-4-5-8-18)17-11-14(13)15-6-2-3-9-19(15)12-20/h10-12,15H,2-9H2,1H3 |
InChI Key |
OZYUFBHIOHUWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.